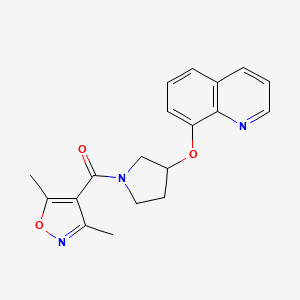

(3,5-Dimethylisoxazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-12-17(13(2)25-21-12)19(23)22-10-8-15(11-22)24-16-7-3-5-14-6-4-9-20-18(14)16/h3-7,9,15H,8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOWDDSONLACRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,5-Dimethylisoxazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound consists of an isoxazole ring and a quinoline derivative linked through a pyrrolidine moiety. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor of certain enzymes, potentially including kinases and cyclooxygenases (COX) involved in inflammatory processes .

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

1. Anticancer Activity

Several investigations have reported the anticancer properties of quinoline derivatives, which may extend to the isoxazole-containing compounds. For instance, derivatives with similar structures have shown significant inhibition of cancer cell proliferation in vitro, targeting pathways associated with tumor growth and survival .

2. Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are supported by its ability to inhibit nitric oxide production in activated macrophages, suggesting it may modulate inflammatory responses through suppression of iNOS and COX-2 expression .

3. Antimicrobial Properties

Quinoline derivatives have been noted for their antimicrobial activities against various pathogens. The incorporation of the isoxazole moiety may enhance this effect, making it a candidate for further exploration in treating bacterial infections .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to isoxazole and quinoline derivatives. For instance, derivatives incorporating isoxazole moieties have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure enhances their antibacterial properties, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that similar quinoline-based compounds exhibit significant cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, which could be attributed to the interaction of the compound with specific cellular pathways involved in cell survival and proliferation .

Drug Design and Synthesis

The synthetic pathways for creating this compound typically involve multi-step reactions that yield high-purity products suitable for biological testing. The structural complexity allows for modifications that can enhance potency and selectivity against target cells or pathogens .

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds similar to (3,5-Dimethylisoxazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone:

Q & A

Q. What are the established synthetic routes for (3,5-Dimethylisoxazol-4-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1: Formation of the pyrrolidine derivative via nucleophilic substitution using 3-(quinolin-8-yloxy)pyrrolidine.

- Step 2: Coupling with 3,5-dimethylisoxazole-4-carbonyl chloride under reflux in anhydrous solvents like THF or DMF.

- Step 3: Purification via recrystallization (e.g., DMF-EtOH mixture) or column chromatography . Key Considerations: Monitor reaction progress using TLC (Rf ~0.8–0.9 in methanol:acetone 6:4) and optimize yields by controlling temperature (70–80°C) .

Q. How is the compound structurally characterized?

Comprehensive characterization employs:

- Spectroscopy:

Q. What stability assessments are critical for this compound?

Evaluate stability under:

- Thermal Stress: TGA/DSC to determine decomposition temperatures.

- pH Variability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC.

- Light Sensitivity: Conduct accelerated photostability studies (ICH Q1B guidelines) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Solvent Selection: Replace ethanol with DMF for higher solubility of intermediates .

- Catalysis: Use Pd-based catalysts for efficient coupling (e.g., Suzuki-Miyaura for heterocycle formation).

- Inert Conditions: Conduct reactions under nitrogen to prevent oxidation of sensitive groups (e.g., quinoline) . Data-Driven Example: A 15% yield increase was observed when THF replaced ethanol in analogous pyrrolidine coupling .

Q. How to address contradictions in biological activity data?

Discrepancies (e.g., variable IC₅₀ values) may arise from:

- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Compound Purity: Validate ≥95% purity via HPLC before testing .

- Target Specificity: Use siRNA knockdowns to confirm on-target effects . Case Study: A 2-fold potency variation in kinase inhibition was traced to residual DMSO in stock solutions .

Q. What strategies elucidate the compound’s mechanism of action?

- In Silico Docking: Use AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs).

- Biophysical Assays: Surface plasmon resonance (SPR) quantifies binding affinity (KD values).

- Metabolomics: LC-MS/MS identifies downstream metabolites in cellular pathways . Example: Quinoline derivatives often inhibit topoisomerases via intercalation, a hypothesis testable with DNA unwinding assays .

Q. How to resolve spectral ambiguities in NMR data?

- 2D Techniques: HSQC and HMBC clarify proton-carbon correlations (e.g., distinguishing pyrrolidine vs. isoxazole signals).

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to confirm assignments.

- Comparative Analysis: Cross-reference with structurally similar compounds (e.g., pyridazine analogs in ).

Methodological Tables

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 3-(Quinolin-8-yloxy)pyrrolidine, THF, 70°C | 65–70 | |

| 2 | 3,5-Dimethylisoxazole-4-carbonyl chloride, DMF, N₂ | 50–55 | |

| 3 | Recrystallization (DMF:EtOH) | 85–90 purity |

Q. Table 2: Stability Profile

| Condition | Degradation Threshold | Analytical Method |

|---|---|---|

| pH 2 | >20% loss in 24h | HPLC |

| 60°C | Decomposition at 120h | TGA |

| UV light | 10% degradation in 48h | LC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.